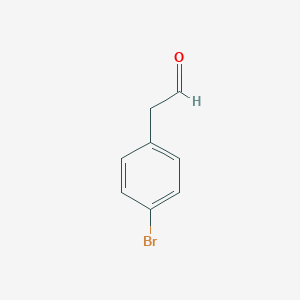

(4-Bromophenyl)acetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBONBFMRTWGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453431 | |

| Record name | (4-bromophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27200-79-9 | |

| Record name | (4-bromophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Bromophenyl)acetaldehyde chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenyl)acetaldehyde, a key organic compound, serves as a versatile intermediate in the synthesis of a variety of molecules, particularly in the pharmaceutical and agrochemical industries.[1] Characterized by a brominated phenyl ring attached to an acetaldehyde moiety, its structure offers unique reactivity for constructing complex molecular frameworks.[1] This document provides a comprehensive overview of its chemical and physical properties, structural information, a detailed experimental protocol for its synthesis, and its applications in drug discovery.

Chemical Structure and Identifiers

This compound, also known as 2-(4-bromophenyl)acetaldehyde, possesses a relatively simple yet reactive structure. The molecule consists of a para-substituted bromophenyl group linked to an ethanal functional group.

-

IUPAC Name : 2-(4-bromophenyl)acetaldehyde[2]

-

SMILES : C1=CC(=CC=C1CC=O)Br[3]

-

InChI : 1S/C8H7BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2[4]

-

InChIKey : RFBONBFMRTWGGB-UHFFFAOYSA-N[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO | [4] |

| Molecular Weight | 199.04 g/mol | [2][5] |

| CAS Number | 27200-79-9 | [4] |

| Appearance | Solid, White Solid, or Colorless to Pale Yellow Liquid | [1][4] |

| Melting Point | 96-97 °C | [5][6] |

| Boiling Point | 267.499 °C at 760 mmHg; 113-114 °C at 7mm Hg | [5][6] |

| Density | 1.466 g/cm³ | [5] |

| Flash Point | 99.676 °C | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |

| Purity | Typically available at ≥95% | [4][6] |

Experimental Protocols

Synthesis of this compound via Oxidation

A common and effective method for synthesizing this compound is the oxidation of the corresponding primary alcohol, 2-(4-bromophenyl)ethanol. The following protocol is adapted from a similar synthesis of 2-(2-bromophenyl)acetaldehyde.[2]

Reaction:

-

Starting Material: 2-(4-bromophenyl)ethanol

-

Reagent: Pyridinium chlorochromate (PCC)

-

Solvent: Methylene chloride (CH₂Cl₂)

-

Product: this compound

Procedure:

-

Preparation: To a stirred suspension of pyridinium chlorochromate (1.4 equivalents) in methylene chloride, add a solution of 2-(4-bromophenyl)ethanol (1.0 equivalent) in methylene chloride at ambient temperature. An exothermic reaction may be observed.[2]

-

Reaction: Continue stirring the black mixture for 12-18 hours at ambient temperature.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, add diethyl ether to the mixture and filter the suspension through a pad of silica gel or celite to remove the chromium residue.[2]

-

Purification: Wash the insoluble residue with additional diethyl ether.[2] Combine the organic filtrates and evaporate the solvents under reduced pressure using a rotary evaporator to yield the crude product.[2]

-

Final Purification: If necessary, the resulting oil or solid can be further purified by flash column chromatography on silica gel.[2]

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

This compound is a valuable building block in organic synthesis due to the reactivity of both its aldehyde group and the bromine-substituted aromatic ring. The electrophilic nature of the carbonyl group allows for various nucleophilic addition reactions, while the bromine atom facilitates cross-coupling reactions for further molecular elaboration.[1]

A notable application is its use as a reagent in the synthesis of trisubstituted azetidin-2-one derivatives.[7] These derivatives have been investigated as cis-restricted analogues of Combretastatin A-4, a potent natural product with significant cytotoxic and anti-cancer activity.[7] This highlights the compound's direct relevance in medicinal chemistry and the development of novel therapeutic agents.

Caption: Synthetic utility of this compound.

Spectroscopic Analysis

Structural elucidation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups, particularly the characteristic C=O stretch of the aldehyde group.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and provides information on the fragmentation pattern, further aiding in structural confirmation.[3]

Caption: Workflow for spectroscopic characterization.

Safety Information

This compound is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling.

-

Signal Word : Warning

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

References

- 1. CAS 27200-79-9: 2-(4-bromophenyl)acetaldehyde | CymitQuimica [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. Low-temperature oxidation of ethanol to acetaldehyde over Mo-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis routes of 4-Bromophenyl acetate [benchchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. (4-BROMO-PHENYL)-ACETALDEHYDE | 27200-79-9 [chemicalbook.com]

Synthesis of (4-Bromophenyl)acetaldehyde from 4-Bromotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing (4-bromophenyl)acetaldehyde from the readily available starting material, 4-bromotoluene. The primary focus of this document is to furnish detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to aid researchers and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals and other fine chemicals. Its structure, featuring a reactive aldehyde group and a bromo-substituted aromatic ring, allows for diverse subsequent chemical modifications. This guide outlines the most common and effective multi-step synthesis, beginning with the oxidation of 4-bromotoluene to 4-bromobenzaldehyde, followed by a one-carbon homologation to the target acetaldehyde derivative.

Synthetic Strategies

The conversion of 4-bromotoluene to this compound is typically achieved through a two-stage process:

-

Stage 1: Oxidation of 4-Bromotoluene to 4-Bromobenzaldehyde. This initial step involves the selective oxidation of the methyl group of 4-bromotoluene to an aldehyde. Several methods have been established for this transformation, each with its own advantages and disadvantages in terms of yield, reaction conditions, and reagent toxicity.

-

Stage 2: One-Carbon Homologation of 4-Bromobenzaldehyde. The resulting 4-bromobenzaldehyde is then subjected to a one-carbon chain extension to yield this compound. The Darzens glycidic ester condensation is a widely employed and effective method for this purpose.

Alternative strategies, such as the Sommelet reaction of 4-bromobenzyl bromide (derived from 4-bromotoluene), also provide a viable pathway to 4-bromobenzaldehyde.

Stage 1: Oxidation of 4-Bromotoluene to 4-Bromobenzaldehyde

The selective oxidation of the methyl group of 4-bromotoluene to an aldehyde is a critical first step. Over-oxidation to the corresponding carboxylic acid is a potential side reaction that must be controlled.[1] The following table summarizes various methods for this conversion.

| Oxidation Method | Reagents | Typical Yield (%) | Notes |

| Free-Radical Bromination followed by Hydrolysis | Bromine, Calcium Carbonate, Water | 60-69[2] | A two-step, one-pot procedure.[2] |

| DDQ Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | - | A mild and selective method.[3] |

| Chromic Acid Oxidation | Chromic Acid (H₂CrO₄) | - | Strong oxidizing agent, risk of over-oxidation.[3] |

| Sommelet Reaction | Hexamethylenetetramine (HMTA), Water | 50-80[4] | Requires prior conversion of 4-bromotoluene to 4-bromobenzyl bromide.[4] |

Detailed Experimental Protocol: Free-Radical Bromination and Hydrolysis

This procedure, adapted from Organic Syntheses, provides a reliable method for the preparation of 4-bromobenzaldehyde from 4-bromotoluene.[2]

Reaction Scheme:

References

Spectroscopic Profile of (4-Bromophenyl)acetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-Bromophenyl)acetaldehyde (CAS No. 27200-79-9), a key intermediate in various synthetic applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols, to support research and development activities.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~9.7 | Triplet (t) | -CHO |

| ~7.5 | Doublet (d) | Ar-H |

| ~7.2 | Doublet (d) | Ar-H |

| ~3.7 | Doublet (d) | -CH₂- |

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~200 | -CHO |

| ~137 | Ar-C (quaternary) |

| ~132 | Ar-CH |

| ~130 | Ar-CH |

| ~122 | Ar-C-Br |

| ~45 | -CH₂- |

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-2700 | Medium | C-H stretch (aldehyde) |

| ~1720 | Strong | C=O stretch (aldehyde) |

| ~1590 | Medium | C=C stretch (aromatic) |

| ~1070 | Strong | C-Br stretch |

| ~820 | Strong | C-H bend (para-substituted aromatic) |

Note: The exact positions of the peaks may vary depending on the sample preparation and the spectrometer.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula is C₈H₇BrO, with a molecular weight of approximately 199.04 g/mol .[3]

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 198/200 | Molecular ion peak ([M]⁺ and [M+2]⁺ due to bromine isotopes) |

| 170/172 | Loss of CO |

| 119 | Loss of Br |

| 91 | Tropylium ion ([C₇H₇]⁺) |

Note: The relative intensities of the isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) are approximately 1:1.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of a high-purity solvent is crucial to avoid interfering signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound, gas chromatography-mass spectrometry (GC-MS) is a common technique.[4]

-

Ionization: Ionize the sample molecules using a suitable method, such as electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide on the Physical Properties of (4-Bromophenyl)acetaldehyde

This guide provides a comprehensive overview of the physical properties of (4-Bromophenyl)acetaldehyde, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for the characterization of this compound.

Physical Properties of this compound

This compound is a solid at room temperature.[1] The accurate determination of its physical constants, such as melting and boiling points, is crucial for its identification, purity assessment, and handling in a laboratory setting.

Table 1: Quantitative Physical Data for this compound

| Physical Property | Value | Conditions |

| Melting Point | 96-97 °C | - |

| Boiling Point | 267.5 °C | at 760 mmHg |

| 113-114 °C | at 7 mmHg |

Data sourced from multiple chemical suppliers and databases.[2][3][4]

Experimental Protocols

The following sections detail the standard experimental procedures for determining the melting and boiling points of a solid compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow range.[5] The presence of impurities typically causes a depression and broadening of the melting point range.

Methodology: Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or a Thiele tube setup with a heating oil bath (mineral oil or silicone oil).[6][7]

-

Thermometer (calibrated).

-

Capillary tubes (sealed at one end).[5]

-

Mortar and pestle.

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, grind the crystals using a mortar and pestle.[5]

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The sample height should be approximately 2-3 mm.[6][8]

-

Measurement (Using a Digital Apparatus):

-

Place the packed capillary tube into the sample holder of the melting point apparatus.[7][8]

-

If the approximate melting point is unknown, perform a rapid initial heating to get a rough estimate.

-

For an accurate measurement, set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[8]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.[8]

-

-

Measurement (Using a Thiele Tube):

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing.[6]

-

Immerse the thermometer and the attached capillary tube in the oil of the Thiele tube, ensuring the sample is level with the thermometer bulb.[9]

-

Heat the side arm of the Thiele tube gently with a Bunsen burner. The design of the tube promotes convection currents that ensure uniform heating of the oil.[9]

-

Observe the sample through the oil and record the melting range as described above.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] Since this compound is a solid at room temperature, it must first be melted to determine its boiling point. Given its high boiling point at atmospheric pressure, a vacuum distillation or a micro boiling point determination method is often preferred to prevent decomposition.

Methodology: Micro Boiling Point (Capillary Method)

This method is suitable for small sample quantities.[10]

Apparatus:

-

Small test tube.

-

Capillary tube (sealed at one end).

-

Thermometer.

-

Heating apparatus (e.g., Thiele tube with oil bath or a metal heating block).[10]

Procedure:

-

Sample Preparation: Place a small amount of this compound into a small test tube and gently heat it until it melts.

-

Setup: Place a capillary tube, with its sealed end pointing up, into the liquid in the test tube.[9]

-

Heating: Attach the test tube to a thermometer and immerse it in a heating bath.[10] Heat the bath gradually.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.[11] When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10][11]

-

Measurement: Note the temperature when the vigorous bubbling begins. Then, remove the heat source and allow the apparatus to cool slowly.[11] The bubbling will slow down and eventually stop. The exact boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[10][11] This is the point where the external pressure equals the vapor pressure of the substance.

Visualizations

The following diagram illustrates the standard workflow for determining the melting point of a solid compound using the capillary method.

Caption: Workflow for Melting Point Determination by Capillary Method.

References

- 1. (4-Bromo-phenyl)-acetaldehyde | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 27200-79-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 4-溴苯乙醛_MSDS_密度_沸点_4-溴苯乙醛CAS号【27200-79-9】_化源网 [chemsrc.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Boiling Points - Procedure [jove.com]

The Versatile Role of 2-Bromo-1-(4-bromophenyl)ethanone in Heterocyclic Synthesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. These cyclic structures are integral to a vast array of biologically active molecules. While a broad spectrum of starting materials is available, α-haloketones, particularly those bearing a bromophenyl moiety, serve as exceptionally versatile precursors for a variety of heterocyclic systems. This technical guide explores the synthetic utility of 2-bromo-1-(4-bromophenyl)ethanone, a readily accessible and highly reactive starting material, in the construction of key heterocyclic scaffolds, including thiazoles and imidazoles. This document provides a comprehensive overview of the synthetic methodologies, quantitative data, and detailed experimental protocols, intended to serve as a valuable resource for researchers in the field.

A note on the starting material: While this guide focuses on 2-bromo-1-(4-bromophenyl)ethanone due to the extensive availability of synthetic protocols and data in the scientific literature, the closely related (4-Bromophenyl)acetaldehyde is also a potential precursor for similar heterocyclic systems, albeit with less documented synthetic routes.

General Synthetic Workflow

The synthesis of heterocyclic compounds from 2-bromo-1-(4-bromophenyl)ethanone typically follows a cyclocondensation reaction pathway. The α-bromoketone provides a two-carbon building block with two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. Reaction with a dinucleophile, which provides the heteroatoms, leads to the formation of the heterocyclic ring.

Caption: General workflow for heterocyclic synthesis.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classical and highly efficient method for the preparation of thiazoles.[1] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. The use of 2-bromo-1-(4-bromophenyl)ethanone in this reaction provides a straightforward route to 4-(4-bromophenyl)thiazole derivatives, which are valuable scaffolds in medicinal chemistry.

Hantzsch Thiazole Synthesis Pathway

The reaction between 2-bromo-1-(4-bromophenyl)ethanone and a thioamide, such as thiourea, proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[2]

Caption: Hantzsch thiazole synthesis pathway.

Quantitative Data for Thiazole Synthesis

The following table summarizes representative quantitative data for the Hantzsch synthesis of thiazoles using 2-bromo-1-(4-bromophenyl)ethanone and its analogs.

| Thioamide/Thiourea | α-Haloketone | Reaction Conditions | Yield (%) | Reference |

| Thiourea | 2-bromo-1-(4-bromophenyl)ethanone | Ethanol, Reflux, 2-4h | >90 | [1] |

| Thiosemicarbazide | 2-bromo-1-(4-bromophenyl)ethanone | Ethanol, Reflux, 3h | 85-95 | [3] |

| Thioacetamide | 2-bromo-1-phenylethanone | Ethanol, Reflux, 2h | >90 | |

| Thiobenzamide | Ethyl bromopyruvate | Ethanol, Reflux, 4h | 85-95 |

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

This protocol is adapted from established Hantzsch thiazole synthesis procedures.[2]

Materials:

-

2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)

-

Thiourea (1.1 eq)

-

Absolute Ethanol

-

Sodium Bicarbonate (aq. solution)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(4-bromophenyl)ethanone in absolute ethanol (approximately 20-30 mL).

-

Addition of Thiourea: To the stirred solution, add thiourea.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product is expected to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

-

Extraction (if necessary): If a significant amount of product remains in the filtrate, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-amino-4-(4-bromophenyl)thiazole.

Synthesis of Imidazole Derivatives

The synthesis of imidazoles from α-haloketones is a well-established and versatile method. The reaction of 2-bromo-1-(4-bromophenyl)ethanone with an amidine provides a direct route to 2,4-disubstituted imidazoles, which are prevalent in many biologically active compounds.

Imidazole Synthesis Pathway

The reaction proceeds through the initial formation of an intermediate by the reaction of the amidine with the α-haloketone, followed by cyclization with the loss of water and hydrogen bromide to yield the imidazole ring.

Caption: Imidazole synthesis pathway.

Quantitative Data for Imidazole Synthesis

The following table summarizes representative quantitative data for the synthesis of imidazoles using α-haloketones and amidines.

| α-Haloketone | Amidine/Amide/Imidine | Reaction Conditions | Yield (%) | Reference |

| 2-bromo-1-(4-methoxyphenyl)ethanone | Benzamidine HCl | THF/Water, K₂CO₃, Reflux | 95 | [4] |

| 2-bromo-1-phenylethanone | Benzamidine | Chloroform, Reflux | 40-60 | |

| 2-bromo-1-(4-chlorophenyl)ethanone | Urea | Microwave, Ethanol/Water, TEBA, 3.5 min, 700W | 60-80 | [5] |

| 2-bromo-1-(4-bromophenyl)ethanone | Guanidine | Microwave, Ethanol/Water, TEBA, 3.5 min, 700W | 60-80 | [5] |

Detailed Experimental Protocol: Synthesis of 2-Phenyl-4-(4-bromophenyl)-1H-imidazole

This protocol is a general procedure based on the synthesis of 2,4-disubstituted imidazoles.[4]

Materials:

-

2-bromo-1-(4-bromophenyl)ethanone (1.0 eq)

-

Benzamidine hydrochloride (1.05 eq)

-

Potassium bicarbonate (2.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzamidine hydrochloride and potassium bicarbonate. Add a mixture of THF and water (e.g., 4:1 v/v).

-

Addition of α-Haloketone: In a separate flask, dissolve 2-bromo-1-(4-bromophenyl)ethanone in THF. Add this solution dropwise to the vigorously stirred, refluxing amidine mixture.

-

Reaction: Maintain the reaction at reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 2-phenyl-4-(4-bromophenyl)-1H-imidazole.

Conclusion

2-Bromo-1-(4-bromophenyl)ethanone is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The methodologies outlined in this technical guide for the preparation of thiazoles and imidazoles are robust and can be readily adapted for the synthesis of a diverse library of derivatives. The resulting heterocyclic scaffolds are of significant interest to the pharmaceutical and agrochemical industries due to their proven biological activities. This guide serves as a practical resource for chemists engaged in the design and synthesis of novel bioactive molecules.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Bot Verification [rasayanjournal.co.in]

Reactivity of the Aldehyde Group in (4-Bromophenyl)acetaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenyl)acetaldehyde is a versatile bifunctional molecule of significant interest in organic synthesis. Its reactivity is characterized by the electrophilic nature of the aldehyde carbonyl group and the potential for transformations at the bromine-substituted aromatic ring. This technical guide provides a comprehensive overview of the reactivity of the aldehyde moiety in this compound, detailing its participation in key chemical transformations including oxidation, reduction, and carbon-carbon bond-forming reactions. This document serves as a critical resource for researchers in synthetic chemistry and professionals in drug development by providing detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate its application in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Introduction

This compound, with the chemical formula C₈H₇BrO, is a valuable intermediate in organic synthesis. The molecule's structure, featuring a reactive aldehyde group and a bromine atom on the phenyl ring, allows for a diverse range of chemical modifications. The aldehyde functionality serves as a key site for nucleophilic attack, enabling chain elongation and the introduction of various functional groups. Simultaneously, the bromo-substituent provides a handle for cross-coupling reactions, further expanding its synthetic utility. This guide focuses on the chemical behavior of the aldehyde group, providing a detailed examination of its reactivity profile.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27200-79-9 | [1] |

| Molecular Formula | C₈H₇BrO | [1] |

| Molecular Weight | 199.05 g/mol | [1] |

| Appearance | Colorless liquid or solid | [2] |

| Boiling Point | 267.5 °C at 760 mmHg | [2] |

| Melting Point | 96-97 °C | [2] |

| Flash Point | 99.7 °C | [2] |

| Density | 1.466 g/cm³ | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR (Predicted) | δ ~9.7 (s, 1H, -CHO), 7.5-7.2 (m, 4H, Ar-H), 3.7 (d, 2H, -CH₂-) | N/A |

| ¹³C NMR (Predicted) | δ ~200 (C=O), 130-140 (Ar-C), 50 (-CH₂-) | N/A |

| IR (KBr, cm⁻¹) | ~1725 (C=O stretch), 2820, 2720 (C-H aldehyde stretch), ~1590 (C=C aromatic) | N/A |

| Mass Spectrum (EI) | m/z 198/200 (M⁺), 170/172, 90 | [3] |

Chemical Reactivity of the Aldehyde Group

The aldehyde group in this compound is a primary site of chemical reactivity, readily undergoing a variety of transformations.

Oxidation

The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-bromophenylacetic acid. This transformation is a key step in the synthesis of various pharmaceuticals.[4][5]

Experimental Protocol: Oxidation to 4-Bromophenylacetic Acid

-

Reagents: this compound, potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), acetone (solvent), dilute hydrochloric acid.

-

Procedure: A solution of this compound in acetone is cooled in an ice bath. A solution of the oxidizing agent (e.g., potassium permanganate) is added dropwise with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding a reducing agent to quench the excess oxidant, followed by acidification with dilute HCl to precipitate the carboxylic acid.

-

Purification: The crude 4-bromophenylacetic acid is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Expected Yield: High yields are typically reported for this type of oxidation.[6]

Caption: Oxidation of this compound.

Reduction

The aldehyde group can be readily reduced to a primary alcohol, 2-(4-bromophenyl)ethanol, using mild reducing agents such as sodium borohydride (NaBH₄).[7][8]

Experimental Protocol: Reduction to 2-(4-bromophenyl)ethanol

-

Reagents: this compound, sodium borohydride (NaBH₄), methanol or ethanol (solvent), water, diethyl ether.

-

Procedure: this compound is dissolved in an alcohol solvent (e.g., methanol) and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring. The reaction is typically rapid and can be monitored by TLC. After completion, the reaction is quenched by the slow addition of water.

-

Purification: The product is extracted with an organic solvent like diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography.

-

Expected Yield: This reduction generally proceeds with high yield.[9]

Caption: Reduction of this compound.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the aldehyde is highly susceptible to attack by nucleophiles, forming the basis for numerous carbon-carbon bond-forming reactions.

Grignard reagents add to the aldehyde to form secondary alcohols. For example, reaction with methylmagnesium bromide yields 1-(4-bromophenyl)propan-2-ol.[10][11]

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

-

Reagents: this compound, methylmagnesium bromide (CH₃MgBr) in diethyl ether or THF, anhydrous diethyl ether, saturated aqueous ammonium chloride.

-

Procedure: A solution of this compound in anhydrous diethyl ether is added dropwise to a stirred solution of methylmagnesium bromide at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride.

-

Purification: The product is extracted into diethyl ether, and the organic layer is washed, dried, and concentrated. The resulting secondary alcohol can be purified by column chromatography.

-

Expected Yield: Grignard reactions with aldehydes typically provide good to excellent yields.[12]

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Page loading... [wap.guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. nbinno.com [nbinno.com]

- 5. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 6. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. benchchem.com [benchchem.com]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Stability and Storage Conditions for (4-Bromophenyl)acetaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (4-Bromophenyl)acetaldehyde. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical intermediates where purity is paramount. This document outlines the known and potential degradation pathways, recommended handling and storage protocols, and detailed methodologies for stability assessment.

Chemical Profile and Inherent Stability

This compound is an aromatic aldehyde that, like many aldehydes, is susceptible to degradation through several pathways. Its chemical structure, featuring a reactive aldehyde group and a brominated aromatic ring, dictates its stability profile. The aldehyde functionality is prone to oxidation and polymerization, while the bromine substituent may influence its sensitivity to light.

Key Stability Considerations:

-

Oxidation: Aldehydes are easily oxidized to form carboxylic acids. In the case of this compound, this would result in the formation of (4-Bromophenyl)acetic acid. This process can be initiated by atmospheric oxygen and is often accelerated by light and elevated temperatures.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities, or upon exposure to light. This can lead to the formation of viscous oils or solid precipitates.

-

Photostability: Aromatic bromine compounds can be light-sensitive. Photodegradation may lead to the cleavage of the carbon-bromine bond or promote oxidation and polymerization reactions.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, strict adherence to appropriate storage and handling protocols is essential. The following table summarizes the recommended conditions based on safety data sheets and general chemical storage guidelines.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) or freezing (-20 °C) is recommended for long-term storage. | Reduces the rate of chemical degradation, including oxidation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen, thereby preventing oxidation. |

| Light | Protect from light. Store in an amber or opaque container. | Prevents photodegradation and light-catalyzed oxidation and polymerization. |

| Container | Keep container tightly closed. | Prevents the ingress of moisture and air. |

| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases. | Avoids chemical reactions that can degrade the compound. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidation and polymerization. The following diagram illustrates these potential transformations.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve long-term and accelerated storage testing, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to identify its degradation products.[1][2]

Caption: Workflow for forced degradation studies.

Methodologies:

-

Acidic/Basic/Neutral Hydrolysis:

-

Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and purified water.

-

Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Maintain the solution at room temperature for a specified duration.

-

Analyze the sample at various time intervals.

-

-

Photostability Testing (as per ICH Q1B guidelines): [3][4]

-

Expose a solid sample of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

Analyze both the exposed and control samples.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a controlled temperature oven (e.g., 70°C).

-

Analyze the sample at predetermined time points.

-

Analytical Methodology for Stability Monitoring

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.[6][7]

Example HPLC Method Parameters:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its impurities.

Identification of Degradation Products

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the structural elucidation of degradation products.[8][9][10]

Summary of Stability Profile and Recommendations

The following table summarizes the expected stability of this compound under various conditions and provides recommendations for maintaining its quality.

| Condition | Expected Stability | Primary Degradation Products | Recommendations |

| Ambient Temperature, Exposed to Air and Light | Low | (4-Bromophenyl)acetic acid, Polymers | Avoid. Use immediately after opening. |

| Refrigerated (2-8°C), Sealed, Protected from Light | Moderate to High | Minimal oxidation and polymerization | Suitable for short to medium-term storage. |

| Frozen (-20°C), Under Inert Gas, Protected from Light | High | Negligible degradation | Recommended for long-term storage. |

| In Solution (Protic Solvents) | Low to Moderate | Susceptible to oxidation and solvent-mediated reactions | Prepare solutions fresh and use promptly. |

Conclusion

This compound is a reactive molecule that requires careful handling and storage to prevent degradation. The primary routes of degradation are oxidation to (4-Bromophenyl)acetic acid and polymerization. Stability can be significantly enhanced by storing the compound at low temperatures, under an inert atmosphere, and protected from light. For critical applications, it is imperative to conduct formal stability studies using validated, stability-indicating analytical methods to ensure the purity and integrity of the material over time. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively manage and assess the stability of this compound.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. acdlabs.com [acdlabs.com]

- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ijtsrd.com [ijtsrd.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

Commercial Sourcing and Technical Guidance for High-Purity (4-Bromophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity (4-Bromophenyl)acetaldehyde (CAS No. 27200-79-9), a key building block in pharmaceutical and organic synthesis. This document outlines specifications from various suppliers, analytical methods for quality control, and established synthesis and purification protocols.

Commercial Suppliers and Specifications

High-purity this compound is available from a range of commercial chemical suppliers. Purity levels typically range from 95% to over 99%, with the price varying accordingly. The compound is generally supplied as a solid. Below is a summary of specifications from prominent suppliers.

| Supplier | Purity | Appearance | Storage Temperature | Notes |

| Sigma-Aldrich | ≥95% | Solid | Inert atmosphere, store in freezer, under -20°C | Shipped in a cold pack. |

| Apollo Scientific | 95% | Solid | Ambient Temperature | --- |

| BLD Pharm | --- | --- | Inert atmosphere, store in freezer, under -20°C | Offers documentation such as NMR, HPLC, LC-MS, and UPLC upon request. |

| ChemicalBook | 95% - 99% | --- | --- | Lists various suppliers, primarily from China, with a range of purities and package sizes. |

| CymitQuimica | 95% | Solid | --- | --- |

Note: The information in this table is based on publicly available data from supplier websites and may vary by batch. It is recommended to request a Certificate of Analysis (CoA) for lot-specific data.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is critical for its application in sensitive research and drug development. The primary analytical techniques for quality control are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method can be employed to determine the purity of this compound and to identify any process-related impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

-

Detection: UV detection at a wavelength of 210 nm.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 100 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis: Inject the sample and a blank (diluent) to identify the main peak and any impurity peaks. Purity is calculated based on the relative peak area of the main component to the total area of all peaks.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol:

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature ramp to separate compounds with different boiling points. For example, an initial temperature of 60°C, held for 1 minute, then ramped to 230°C at 3°C/min.

-

Mass Spectrometry: Electron ionization (EI) with a mass scan range appropriate for the expected impurities.

-

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., hexane or ethyl acetate).

-

If necessary, perform a derivatization step to improve the volatility and stability of the analyte and impurities.

-

Synthesis and Purification Protocols

This compound can be synthesized through various routes. Common methods include the oxidation of 2-(4-bromophenyl)ethanol and the Grignard reaction of a suitable 4-bromobenzyl derivative.

Synthesis via Oxidation of 2-(4-bromophenyl)ethanol

This method involves the oxidation of the corresponding primary alcohol to the aldehyde.

Experimental Protocol:

-

Reactants: 2-(4-bromophenyl)ethanol, an oxidizing agent such as pyridinium chlorochromate (PCC), and a solvent like dichloromethane.

-

Procedure:

-

To a stirred suspension of PCC in dichloromethane, add a solution of 2-(4-bromophenyl)ethanol in dichloromethane at ambient temperature.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, dilute the reaction mixture with a solvent like ether and filter through a pad of silica gel to remove the chromium salts.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

Synthesis via Grignard Reaction

The Grignard reaction provides a versatile method for forming the carbon-carbon bond necessary to construct the acetaldehyde moiety.

Experimental Protocol:

-

Reactants: A 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide), magnesium turnings, and a suitable electrophile in an anhydrous ether solvent (e.g., diethyl ether or THF).

-

Procedure:

-

Prepare the Grignard reagent by reacting 4-bromobenzyl bromide with magnesium turnings in anhydrous ether under an inert atmosphere.

-

React the formed Grignard reagent with a suitable one-carbon electrophile.

-

Quench the reaction with an aqueous acidic solution.

-

Extract the product with an organic solvent, wash, and dry.

-

-

Purification: The crude product is typically purified by distillation or column chromatography.

Visualizing Workflows and Pathways

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Analysis.

General Synthesis Pathway

Caption: General Synthesis and Purification Pathway.

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)acetaldehyde and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (4-Bromophenyl)acetaldehyde, a valuable intermediate in organic synthesis. Furthermore, it explores the synthesis of biologically active derivatives, offering detailed experimental protocols, quantitative data comparisons, and visual diagrams of key chemical and biological processes.

Introduction

This compound (CAS 27200-79-9) is a key building block in the synthesis of a variety of more complex molecules. Its aldehyde functionality provides a reactive handle for numerous transformations, while the bromo-substituted phenyl ring allows for further functionalization, typically through metal-catalyzed cross-coupling reactions. This dual reactivity makes it a versatile precursor for various targets, including pharmaceutical agents. For instance, it serves as a reagent in the synthesis of trisubstituted azetidin-2-one derivatives, which are investigated as cis-restricted analogs of Combretastatin A-4, a potent antimitotic agent.[1]

This guide details the most common and effective methods for its preparation, focusing on oxidation of the corresponding alcohol, reduction of acetic acid derivatives, and homologation of 4-bromobenzaldehyde.

Core Synthetic Strategies for this compound

The synthesis of this compound can be approached through several primary disconnection strategies. The most prevalent methods involve either the controlled oxidation of a C8 precursor or the addition of a C1/C2 unit to a C7/C6 benzene-derived starting material.

Route 1: Oxidation of 2-(4-Bromophenyl)ethanol

A reliable and high-yielding method for preparing this compound is the mild oxidation of the corresponding primary alcohol, 2-(4-Bromophenyl)ethanol. To prevent over-oxidation to the carboxylic acid, specific reagents that operate under anhydrous conditions are required. The Swern oxidation and oxidation with Pyridinium Chlorochromate (PCC) are two of the most effective methods.

Data Presentation: Comparison of Oxidation Methods

| Method | Oxidizing Agent System | Solvent | Temperature (°C) | Typical Yield (%) | Ref. |

| Swern Oxidation | (COCl)₂, DMSO, then Et₃N | CH₂Cl₂ | -78 to RT | >90 (General) | [2][3] |

| PCC Oxidation | Pyridinium Chlorochromate (C₅H₅NH⁺CrO₃Cl⁻) | CH₂Cl₂ | Room Temperature | ~85-95 (General) | [4] |

Experimental Protocols

Protocol 2.1.1: Swern Oxidation of 2-(4-Bromophenyl)ethanol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to convert the alcohol to a highly reactive alkoxysulfonium salt, which then undergoes base-mediated elimination to the aldehyde.[2][3] The reaction is known for its mild conditions and wide functional group tolerance.[2]

-

Step 1: Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.5 equivalents) dropwise, followed by the slow addition of anhydrous DMSO (2.2 equivalents). Stir the mixture for 15 minutes.

-

Step 2: Alcohol Addition: Dissolve 2-(4-Bromophenyl)ethanol (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir for 30-45 minutes.

-

Step 3: Elimination: Add triethylamine (Et₃N, 5.0 equivalents) dropwise to the reaction mixture. The mixture may become thick. Continue stirring for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Step 4: Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound is often used directly in the next step due to its instability, but can be purified by flash chromatography if necessary.

Protocol 2.1.2: PCC Oxidation of 2-(4-Bromophenyl)ethanol

Pyridinium chlorochromate (PCC) is a solid, air-stable reagent that provides a convenient method for oxidizing primary alcohols to aldehydes in a single step under anhydrous conditions.[4]

-

Step 1: Reaction Setup: To a flask containing anhydrous dichloromethane (CH₂Cl₂), add pyridinium chlorochromate (PCC, 1.5 equivalents). To this stirred suspension, add a solution of 2-(4-Bromophenyl)ethanol (1.0 equivalent) in CH₂Cl₂.

-

Step 2: Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 3: Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium byproducts. Wash the plug thoroughly with additional diethyl ether.

-

Step 4: Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude this compound.

Route 2: Partial Reduction of (4-Bromophenyl)acetic Acid Esters

The partial reduction of an ester, such as methyl or ethyl (4-bromophenyl)acetate, to the corresponding aldehyde is a powerful transformation. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion, as it forms a stable tetrahedral intermediate at low temperatures, preventing over-reduction to the primary alcohol.[5][6]

Data Presentation: DIBAL-H Reduction

| Substrate | Reagent (equiv.) | Solvent | Temperature (°C) | Typical Yield (%) | Ref. |

| Methyl (4-bromophenyl)acetate | DIBAL-H (1.0-1.2) | Toluene or CH₂Cl₂ | -78 | 70-90 (General) | [6][7][8] |

| Ethyl (4-bromophenyl)acetate | DIBAL-H (1.0-1.2) | Toluene or CH₂Cl₂ | -78 | 70-90 (General) | [6][7][8] |

Experimental Protocol

Protocol 2.2.1: DIBAL-H Reduction of Methyl (4-bromophenyl)acetate

-

Step 1: Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve methyl (4-bromophenyl)acetate (1.0 equivalent) in anhydrous toluene or dichloromethane. Cool the solution to -78 °C.

-

Step 2: DIBAL-H Addition: Add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Step 3: Reaction: Stir the mixture at -78 °C for 1.5-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Step 4: Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl.

-

Step 5: Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

Synthesis of this compound Derivatives

The bromine atom on the phenyl ring serves as a versatile handle for creating a wide array of derivatives through cross-coupling reactions. A particularly relevant class of derivatives are those with antimitotic activity, inspired by natural products like Combretastatin A-4. These compounds function by inhibiting tubulin polymerization, a critical process for cell division, making them attractive targets for cancer drug development.[9][10][11]

Example Derivative: Synthesis of a Combretastatin A-4 Analog

This compound can be used to synthesize azetidin-2-ones, which act as conformationally restricted analogs of Combretastatin A-4.[1] The general approach involves the formation of an imine from the aldehyde, followed by a [2+2] cycloaddition with a ketene (Staudinger synthesis).

Experimental Protocol

Protocol 3.1.1: Synthesis of an Azetidin-2-one Derivative (Illustrative)

-

Step 1: Imine Formation: A solution of this compound (1.0 eq) and a primary amine (e.g., 3,4,5-trimethoxyaniline, 1.0 eq) in a suitable solvent like toluene is heated at reflux with a Dean-Stark trap to remove water and form the corresponding imine.

-

Step 2: Cycloaddition: The crude imine is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. Triethylamine (2.0 eq) is added, followed by the dropwise addition of an acyl chloride (e.g., chloroacetyl chloride, 1.5 eq).

-

Step 3: Reaction and Work-up: The reaction is stirred and allowed to warm to room temperature overnight. The mixture is then washed with water, dilute HCl, and brine. The organic layer is dried and concentrated. The resulting crude product is purified by column chromatography to yield the trisubstituted azetidin-2-one.

Mechanism of Action: Tubulin Polymerization Inhibition

Many potent anticancer agents, including Combretastatin A-4 and its analogs, derive their efficacy from interfering with microtubule dynamics. Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic instability—a process of rapid polymerization (growth) and depolymerization (shrinkage)—is vital for the formation of the mitotic spindle during cell division.[9]

Tubulin inhibitors can be classified as either stabilizing or destabilizing agents.[10] Derivatives of this compound, acting as Combretastatin A-4 mimics, typically function as destabilizing agents . They bind to the colchicine-binding site on β-tubulin, which induces a conformational change in the tubulin dimer. This change prevents the proper head-to-tail assembly of dimers into protofilaments, thereby inhibiting microtubule polymerization. The disruption of the mitotic spindle activates cell cycle checkpoints, ultimately leading to an arrest in the G2/M phase and triggering apoptosis (programmed cell death).[9][12]

References

- 1. (4-BROMO-PHENYL)-ACETALDEHYDE | 27200-79-9 [chemicalbook.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. This compound [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Diisobutylaluminum hydride reductions revitalized: a fast, robust, and selective continuous flow system for aldehyde synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

(4-Bromophenyl)acetaldehyde reaction with primary and secondary amines

An In-depth Technical Guide on the Reaction of (4-Bromophenyl)acetaldehyde with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactions between this compound and primary and secondary amines. The resulting N-substituted 2-(4-bromophenyl)ethan-1-amines are valuable intermediates in medicinal chemistry and materials science, largely due to the versatility of the bromo-substituent which allows for further molecular elaboration through cross-coupling reactions. This document details the primary synthetic routes, including reaction mechanisms, detailed experimental protocols, and quantitative data, to serve as a critical resource for professionals in drug development and organic synthesis.

Core Reaction: Reductive Amination

The most common and efficient method for the synthesis of amines from aldehydes is reductive amination.[1] This process involves two key steps: the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), followed by in-situ reduction to the corresponding amine.[2][3] This one-pot procedure is highly valued for its efficiency and is widely applicable.[1] For the reactions of this compound, mild reducing agents are preferred to selectively reduce the C=N double bond of the imine/iminium intermediate without affecting the aldehyde carbonyl group.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[5][6]

Reaction with Primary Amines to Synthesize Secondary Amines

The reaction of this compound with a primary amine (R-NH₂) proceeds via a nucleophilic addition to form a carbinolamine intermediate. This intermediate then dehydrates to form a substituted imine (a Schiff base).[7] The imine is subsequently reduced by a hydride agent to yield the final N-substituted secondary amine.[8][9]

Caption: Reaction pathway for the synthesis of secondary amines.

Experimental Protocol: General Procedure for Reductive Amination with a Primary Amine

-

Reaction Setup: Dissolve this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine. The reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the addition of a mild acid catalyst like acetic acid may be beneficial.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred mixture. The reaction is exothermic; maintain the temperature at room temperature with a water bath if necessary.

-

Reaction Monitoring: Continue stirring at room temperature for 2-12 hours until the reaction is complete (as indicated by TLC or LC-MS).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

-

Extraction: Extract the aqueous layer two times with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Condition | Purpose | Reference |

| Solvent | Anhydrous Dichloromethane (DCM) | Standard solvent for reductive amination. | [5] |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild reductant, selective for imines. | [5] |

| Stoichiometry | Amine (1.1 eq), Reductant (1.5 eq) | Ensures complete consumption of the aldehyde. | [5] |

| Temperature | Room Temperature | Mild conditions to avoid side reactions. | [5] |

| pH | Weakly acidic (optional) | Can catalyze imine formation. | [5] |

Table 1: Typical Reaction Parameters for Primary Amine Reductive Amination.

Reaction with Secondary Amines to Synthesize Tertiary Amines

The reaction with a secondary amine (R₂NH) follows a similar pathway. The initial nucleophilic attack forms a carbinolamine, which then dehydrates to an electrophilic iminium ion.[10][11] This iminium ion is readily reduced by the hydride agent to yield the N,N-disubstituted tertiary amine.[12][13]

Caption: Reaction pathway for the synthesis of tertiary amines.

Experimental Protocol: General Procedure for Reductive Amination with a Secondary Amine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the secondary amine (1.2 equivalents) in anhydrous dichloromethane.

-

Iminium Formation: Stir the mixture at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).[5]

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography if necessary.[5]

| Parameter | Value | Typical Yield | Reference |

| Reaction Time | 2-6 hours | 85-95% | [5][14] |

| Purity (post-chromatography) | >98% | N/A | [15] |

| Scale | Millimole to Gram | N/A | [14] |

Table 2: Quantitative Data for Tertiary Amine Synthesis (adapted from analogous reactions).

Specialized Reactions and Further Transformations

The reactivity of this compound and its amine derivatives allows for more complex synthetic routes.

Pictet-Spengler Reaction

If the primary amine used is a β-arylethylamine (e.g., phenethylamine, tryptamine), the reaction can proceed through a Pictet-Spengler cyclization.[16] In this reaction, the initially formed imine undergoes an intramolecular electrophilic substitution with the electron-rich aryl ring of the amine, leading to the formation of a tetrahydroisoquinoline or tetrahydro-β-carboline scaffold, which are common cores in alkaloid natural products.[17][18] The reaction is typically catalyzed by a protic or Lewis acid.[19]

Caption: Logical workflow of the Pictet-Spengler reaction.

Mannich Reaction

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound.[20][21] While this compound is itself enolizable, it can participate in a Mannich-type reaction. For instance, it can react with a non-enolizable aldehyde (like formaldehyde) and a secondary amine to form a β-aminocarbonyl compound, known as a Mannich base.[21][22] The reaction proceeds through the formation of an iminium ion from formaldehyde and the amine, which is then attacked by the enol form of this compound.

Conclusion

The reaction of this compound with primary and secondary amines, primarily through reductive amination, offers a robust and versatile route to synthesize valuable secondary and tertiary amine intermediates. These products are pivotal in drug discovery, serving as scaffolds that can be further functionalized at the bromine position. The methodologies outlined in this guide, from standard reductive amination to more complex Pictet-Spengler cyclizations, provide a strong foundation for researchers in synthetic and medicinal chemistry. Careful control of reagents and reaction conditions, as detailed in the provided protocols, is crucial for achieving high yields and purity.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. benchchem.com [benchchem.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 13. US3471562A - Preparation of tertiary amines - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 17. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 18. jk-sci.com [jk-sci.com]

- 19. name-reaction.com [name-reaction.com]

- 20. organicreactions.org [organicreactions.org]

- 21. adichemistry.com [adichemistry.com]

- 22. Mannich Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of (4-Bromophenyl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex molecules containing alkenes with high regioselectivity. The reaction proceeds through the formation of a betaine intermediate, which then collapses to an oxaphosphetane that fragments to yield the desired alkene and a phosphine oxide byproduct. This application note provides a detailed protocol for the Wittig reaction using (4-Bromophenyl)acetaldehyde as the carbonyl component, a common intermediate in the synthesis of various pharmaceutical agents.

Reaction Scheme

The general scheme for the Wittig reaction involves two main stages: the preparation of the phosphonium ylide and the reaction of the ylide with the carbonyl compound.

1. Ylide Preparation: A phosphonium salt is prepared via the SN2 reaction of a phosphine, typically triphenylphosphine, with an alkyl halide. The resulting phosphonium salt is then deprotonated with a strong base to form the phosphorus ylide.

2. Wittig Reaction: The phosphorus ylide then reacts with an aldehyde or ketone. In this protocol, this compound is used as the aldehyde. The reaction of the ylide with the aldehyde leads to the formation of an alkene. The geometry of the resulting alkene (E or Z isomer) is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to produce the (Z)-alkene.[1]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for conducting the Wittig reaction with this compound. Two common protocols are provided: a standard two-step procedure and a one-pot synthesis.

Protocol 1: Standard Two-Step Wittig Reaction